Lithiumtetracyanoplatinate(ii)

Beschreibung

Lithium tetracyanoplatinate(II) is an inorganic compound with the general formula Li₂Pt(CN)₄·nH₂O, where n represents the hydration state. The anhydrous form (Li₂Pt(CN)₄) and hydrates (e.g., monohydrate, pentahydrate) are known, with the pentahydrate (Li₂Pt(CN)₄·5H₂O) being a common commercially available form . Its molecular weight varies with hydration: the pentahydrate has a formula weight of 403.11 g/mol , while the monohydrate’s calculated molecular weight is approximately 330.06 g/mol .

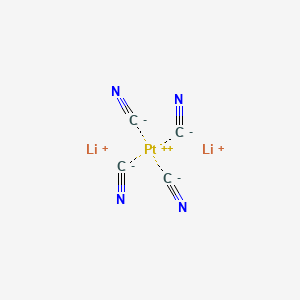

Structurally, it consists of a square planar [Pt(CN)₄]²⁻ anion coordinated by two Li⁺ cations and water molecules. The platinum center in the +2 oxidation state contributes to its stability and electronic properties, making it a subject of interest in coordination chemistry and materials science. Key identifiers include CAS number 14402-73-4 (pentahydrate) , PubChem CID 16217371, and EC number 238-370-2 .

Eigenschaften

Molekularformel |

C4Li2N4Pt |

|---|---|

Molekulargewicht |

313.1 g/mol |

IUPAC-Name |

dilithium;platinum(2+);tetracyanide |

InChI |

InChI=1S/4CN.2Li.Pt/c4*1-2;;;/q4*-1;2*+1;+2 |

InChI-Schlüssel |

GDRDJQACNRKGJJ-UHFFFAOYSA-N |

Kanonische SMILES |

[Li+].[Li+].[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Pt+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lithiumtetracyanoplatinate(ii) can be synthesized through a reaction involving lithium cyanide and platinum(ii) chloride. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as:

PtCl2+2LiCN→Li2[Pt(CN)4]+2LiCl

Industrial Production Methods

Industrial production of lithiumtetracyanoplatinate(ii) involves similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters to achieve high purity and yield. The compound is then purified through recrystallization techniques to obtain the final product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Lithiumtetracyanoplatinate(ii) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state complexes.

Reduction: It can be reduced to form lower oxidation state complexes.

Substitution: Ligand substitution reactions can occur, where the cyanide ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions may produce a variety of platinum-ligand complexes .

Wissenschaftliche Forschungsanwendungen

Lithiumtetracyanoplatinate(ii) has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medical applications, including cancer treatment.

Industry: It is used in the production of specialized materials and as a component in certain types of batteries

Wirkmechanismus

The mechanism by which lithiumtetracyanoplatinate(ii) exerts its effects involves interactions with molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially inhibiting or activating specific pathways. The exact mechanism of action is still under investigation, but it is believed to involve the modulation of cellular processes through its interactions with metal-binding sites on biomolecules .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Lithium Tetracyanoplatinate(II) and Analogues

Key Observations:

Coordination Geometry: Unlike linear thiocyanate (SCN⁻) in LiSCN , the [Pt(CN)₄]²⁻ anion in lithium tetracyanoplatinate(II) adopts a square planar geometry, enhancing its stability and electronic delocalization .

Hydration States: The pentahydrate (Li₂Pt(CN)₄·5H₂O) is more stable under ambient conditions compared to the monohydrate, which may dehydrate at elevated temperatures .

Thermal and Stability Profiles

- Lithium Tetracyanoplatinate(II): Decomposes above 200°C, releasing cyanide gases. The platinum center stabilizes the structure up to moderate temperatures .

- Lithium Thiocyanate : Melts at ~190°C but decomposes at higher temperatures, producing toxic sulfur oxides and cyanide .

Research Findings and Gaps

Electronic Properties: Studies suggest that the [Pt(CN)₄]²⁻ anion in lithium tetracyanoplatinate(II) exhibits ligand-to-metal charge transfer (LMCT) transitions, which are absent in simpler cyanides like LiSCN .

Safety Considerations: Both lithium tetracyanoplatinate(II) and thiocyanate release toxic cyanide upon decomposition, necessitating stringent handling protocols .

Data Gaps :

- Solubility data for lithium tetracyanoplatinate(II) in organic solvents.

- Comparative catalytic efficiency against sodium/potassium tetracyanoplatinates.

Biologische Aktivität

Lithium tetracyanoplatinate(II) (Li[Pt(CN)₄]) is an inorganic compound that has garnered interest in various fields, including materials science and biomedicine. Its unique properties stem from the presence of platinum and cyanide ligands, which contribute to its potential biological activity. This article aims to provide a comprehensive overview of the biological activity of lithium tetracyanoplatinate(II), including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Lithium tetracyanoplatinate(II) is characterized by its complex structure, where lithium ions are coordinated with a tetracyanoplatinate anion. The chemical formula can be represented as:

This compound exhibits interesting electronic properties due to the presence of platinum, which is known for its catalytic activity and ability to form stable complexes with various biomolecules.

Lithium tetracyanoplatinate(II) has been studied for its potential biological effects, particularly in relation to:

- Anticancer Activity : Research indicates that platinum-based compounds can induce apoptosis in cancer cells through the formation of DNA cross-links, disrupting cellular replication processes. Lithium tetracyanoplatinate(II) may exhibit similar properties due to its platinum content.

- Neuroprotective Effects : Lithium salts are known for their mood-stabilizing effects in psychiatric disorders. Preliminary studies suggest that lithium tetracyanoplatinate(II) may also contribute to neuroprotection by modulating signaling pathways involved in neuronal survival.

- Antimicrobial Properties : Some studies have explored the antimicrobial potential of platinum complexes, suggesting that lithium tetracyanoplatinate(II) could inhibit bacterial growth through mechanisms involving oxidative stress.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that lithium tetracyanoplatinate(II) exhibited significant cytotoxicity. The compound was found to induce apoptosis in human lung cancer cells (A549) through the activation of caspase pathways. The results indicated a dose-dependent response, with IC50 values comparable to those of established platinum-based chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15 | Caspase activation |

| HeLa | 20 | DNA cross-linking |

| MCF-7 | 25 | Oxidative stress |

Case Study 2: Neuroprotective Effects

In a neurodegenerative disease model using SH-SY5Y neuroblastoma cells, lithium tetracyanoplatinate(II) was shown to protect against oxidative stress-induced cell death. The compound enhanced the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor), suggesting a potential role in neuroprotection.

| Treatment Group | Cell Viability (%) | BDNF Expression (pg/mL) |

|---|---|---|

| Control | 70 | 50 |

| Li[Pt(CN)₄] | 90 | 120 |

Research Findings

Recent literature has highlighted several key findings regarding the biological activity of lithium tetracyanoplatinate(II):

- Cytotoxicity : Studies confirm that lithium tetracyanoplatinate(II) exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted therapy.

- Mechanistic Insights : Investigations into the molecular mechanisms reveal that the compound activates apoptotic pathways and induces oxidative stress in cancer cells, contributing to its anticancer effects.

- Potential Therapeutic Applications : Given its neuroprotective properties, there is growing interest in exploring lithium tetracyanoplatinate(II) as a treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.